N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15667145
Molecular Formula: C12H11ClN4O
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide -](/images/structure/VC15667145.png)
Specification
Molecular Formula | C12H11ClN4O |
---|---|
Molecular Weight | 262.69 g/mol |
IUPAC Name | N-[(E)-(2-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ |
Standard InChI Key | NIBMDCYEYVQFFC-VGOFMYFVSA-N |
Isomeric SMILES | CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES | CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N'-[(E)-(2-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide consists of three primary components:
-
A pyrazole ring substituted with a methyl group at position 3.
-
A carbohydrazide moiety (-CONH-NH₂) at position 5 of the pyrazole.
-
An (E)-2-chlorobenzylidene group (-CH=N-C₆H₄Cl) attached to the hydrazide nitrogen.
The E-configuration of the imine bond (C=N) is stabilized by intramolecular hydrogen bonding and steric effects, as confirmed by X-ray crystallography in analogous compounds . The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and binding affinity to biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁ClN₄O |
Molecular Weight | 274.70 g/mol |
IUPAC Name | N'-[(E)-(2-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
CAS Number | Not yet assigned |
Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a two-step protocol:
-
Formation of 3-methyl-1H-pyrazole-5-carbohydrazide:
-
3-methylpyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield the acyl chloride, followed by reaction with hydrazine hydrate.
-
-
Condensation with 2-chlorobenzaldehyde:
Reaction Equation:
Optimization and Yield
-
Yield: 65–75% after recrystallization from ethanol.
-
Purity: ≥95% (HPLC).
-
Critical Parameters:
Physicochemical and Spectroscopic Properties
Spectral Characterization
-
IR Spectroscopy:
-
¹H NMR (DMSO-d₆):
-
δ 2.35 (s, 3H, CH₃), δ 7.45–8.10 (m, 4H, aromatic), δ 8.65 (s, 1H, N=CH).
-
-
MS (ESI+): m/z 275.1 [M+H]⁺.
Thermal Stability
-
Melting Point: 218–220°C (decomposition observed above 230°C).
-
Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating moderate thermal stability .
Biological Activities and Mechanisms
Table 2: Anticancer Activity Across Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 8.2 | EGFR inhibition, apoptosis |
A549 (Lung) | 12.4 | ROS generation |
HeLa (Cervical) | 10.1 | DNA intercalation |
Antimicrobial Efficacy
-
MIC Values:
-
Mode of Action: Disruption of bacterial cell membrane integrity via lipid peroxidation.
Research Advancements and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced bioavailability by 40% in murine models, with sustained release over 72 hours.
Material Science Applications
The compound’s planar structure facilitates π-π stacking in metal-organic frameworks (MOFs), showing potential as a luminescent sensor for Fe³⁺ ions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume